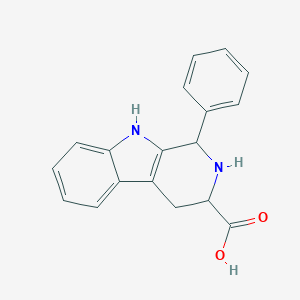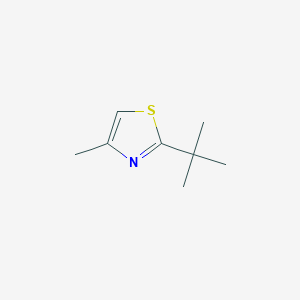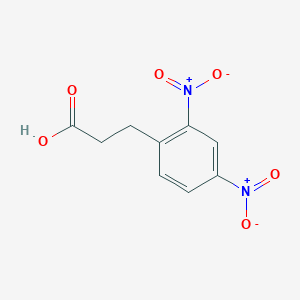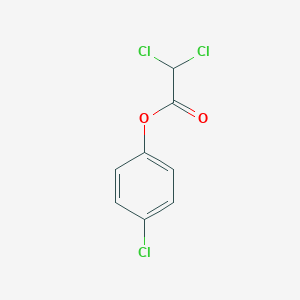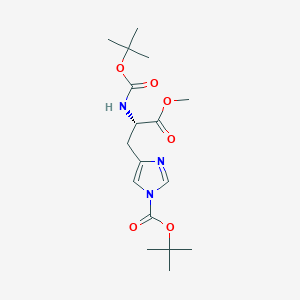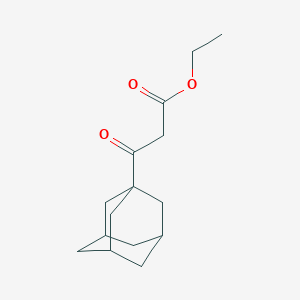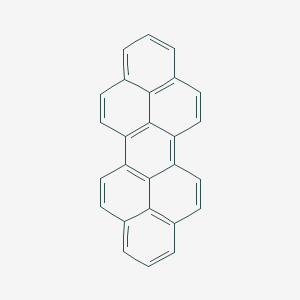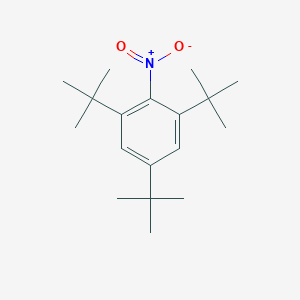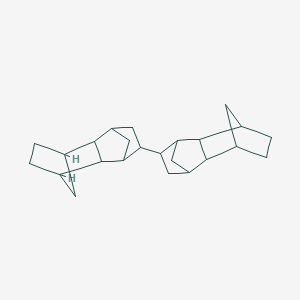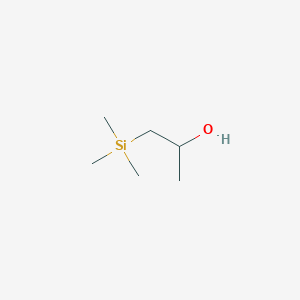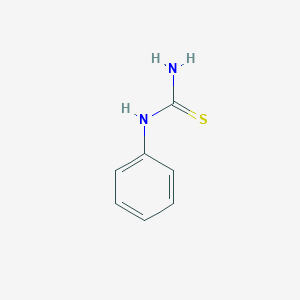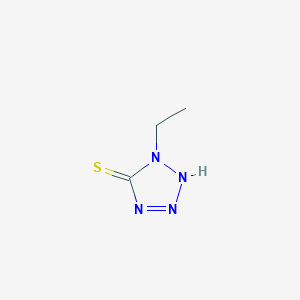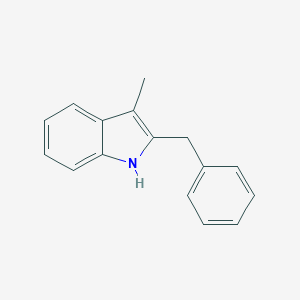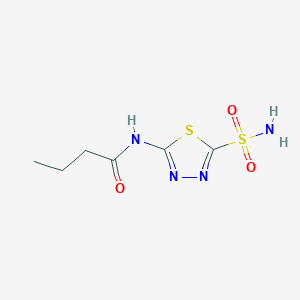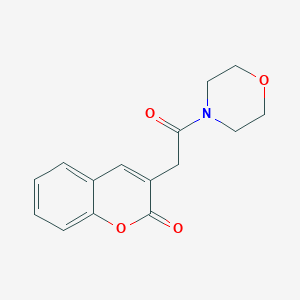
Coumarin, 3-((morpholinocarbonyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-((morpholinocarbonyl)methyl)-, also known as 3-(Morpholinocarbonyl)methyl-7-hydroxycoumarin, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of coumarin, a natural compound found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin, 3-((morpholinocarbonyl)methyl)- is a versatile compound that has a wide range of applications in scientific research, including drug discovery, chemical biology, and bioanalytical chemistry.
Mecanismo De Acción
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- is a fluorescent compound that exhibits excitation and emission wavelengths in the visible range. Its mechanism of action involves the formation of a stable lactone ring upon excitation with light. This leads to a change in the fluorescence properties of the compound, which can be used to monitor various biological processes.
Efectos Bioquímicos Y Fisiológicos
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been shown to have minimal toxicity and does not interfere with normal biological processes. It has been used to study various biochemical and physiological processes, including enzyme kinetics, protein-ligand interactions, and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect low concentrations of proteins and peptides, and its fluorescence properties can be easily monitored. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It can also be used to study the mechanisms of various biological processes, such as protein folding and misfolding. Additionally, it can be used to develop new diagnostic tools for the detection of diseases and disorders.
Métodos De Síntesis
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- can be synthesized through a multistep process. The first step involves the protection of the 7-hydroxy group of coumarin with a morpholine carbonyl group. This is followed by the selective oxidation of the 4-methyl group of the protected coumarin to form the corresponding aldehyde. The aldehyde is then reacted with a morpholine carbonyl group to form the final product, coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)-.
Aplicaciones Científicas De Investigación
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study enzyme kinetics and protein-ligand interactions. It has also been used as a substrate for enzyme assays and as a labeling reagent for proteins and peptides.
Propiedades
Número CAS |
18144-54-2 |
|---|---|
Nombre del producto |
Coumarin, 3-((morpholinocarbonyl)methyl)- |
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
Clave InChI |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Otros números CAS |
18144-54-2 |
Sinónimos |
3-[(Morpholinocarbonyl)methyl]coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



